Methyl 5-chloro-2-methyl-3-nitrobenzoate
Overview
Description
Methyl 5-chloro-2-methyl-3-nitrobenzoate: is an organic compound with the molecular formula C9H8ClNO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom, a methyl group, and a nitro group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-methyl-3-nitrobenzoate can be synthesized through the esterification of 5-chloro-2-methyl-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in methyl 5-chloro-2-methyl-3-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols to form corresponding substituted products.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Substitution: Amines, thiols, sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed:
Reduction: Methyl 5-chloro-2-methyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-chloro-2-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-chloro-2-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate to investigate the activity of esterases and other related enzymes.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial or anticancer properties.
Industry: It is used in the production of dyes, pigments, and other fine chemicals. Its derivatives may also be used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-methyl-3-nitrobenzoate depends on the specific application and the chemical transformations it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Comparison with Similar Compounds
Methyl 5-chloro-2-nitrobenzoate: Similar structure but lacks the methyl group at the 2-position.
Methyl 2-methyl-3-nitrobenzoate: Similar structure but lacks the chlorine atom at the 5-position.
Methyl 3-chloro-5-nitrobenzoate: Similar structure but the positions of the chlorine and nitro groups are reversed.
Uniqueness: Methyl 5-chloro-2-methyl-3-nitrobenzoate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which can influence its reactivity and the types of chemical transformations it can undergo. The combination of these substituents allows for a diverse range of chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
methyl 5-chloro-2-methyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMJGHLCWGZMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694573 | |
Record name | Methyl 5-chloro-2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294190-17-3 | |
Record name | Methyl 5-chloro-2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.